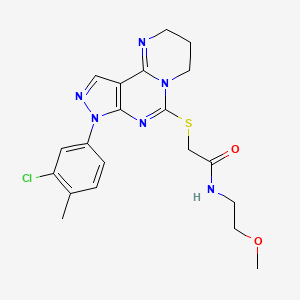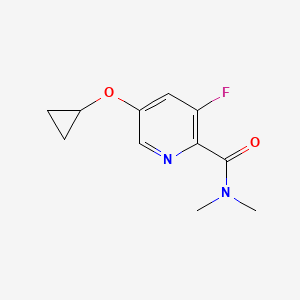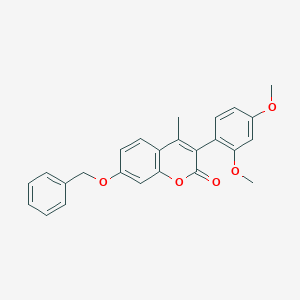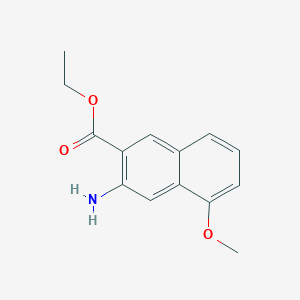![molecular formula C21H12N4O4S B15174459 1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-(2-pyridinyl)-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B15174459.png)
1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-(2-pyridinyl)-5-thiazolidinylidene]Methyl]-2-furanyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-(2-pyridinyl)-5-thiazolidinylidene]Methyl]-2-furanyl]- is a complex organic compound featuring a fused nitrogen-containing ring structure This compound is notable for its intricate molecular architecture, which includes multiple heterocyclic components such as isoindole, thiazolidine, and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives often involves multi-step processes that include the formation of key intermediates. One common method is the rhodium-catalyzed cascade reaction, which enables the trifunctionalization of a nitrile moiety. This process involves the formation of a nitrile ylide through the reaction of a rhodium vinylcarbene with a nitrile, followed by a series of cyclization steps .
Industrial Production Methods: Industrial production methods for such complex compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most effective catalysts and reaction parameters. Additionally, continuous flow chemistry can be employed to enhance the scalability and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Isoindole-1,3(2H)-dione derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of different isoindole derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common due to the presence of multiple reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitro groups are often employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted isoindole derivatives, which can exhibit unique chemical and physical properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: They serve as probes for studying biological processes due to their ability to interact with various biomolecules.
Medicine: Some derivatives exhibit pharmacological activities, making them potential candidates for drug development.
Industry: These compounds are used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives act as inhibitors of protein kinases, which play crucial roles in cell signaling pathways. The binding of these compounds to the active site of the enzyme can disrupt its function, leading to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are potent inhibitors of protein kinase CK2 and exhibit unique binding modes.
1H-Indole, 2,3-dihydro-: This compound shares a similar nitrogen-containing ring structure but differs in its reactivity and applications.
Uniqueness: 1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-(2-pyridinyl)-5-thiazolidinylidene]Methyl]-2-furanyl]- stands out due to its complex molecular architecture, which allows for a diverse range of chemical reactions and applications. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C21H12N4O4S |
|---|---|
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
5-[5-[(2-imino-4-oxo-3-pyridin-2-yl-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H12N4O4S/c22-21-25(17-3-1-2-8-23-17)20(28)16(30-21)10-12-5-7-15(29-12)11-4-6-13-14(9-11)19(27)24-18(13)26/h1-10,22H,(H,24,26,27) |
InChI-Schlüssel |
KWUMWJLBLHPCNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B15174376.png)



![2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol](/img/structure/B15174395.png)
![(2S)-2-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B15174400.png)
![Ethyl 2-(5-bromobenzo[D]oxazol-2-YL)acetate](/img/structure/B15174404.png)
![1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide](/img/structure/B15174406.png)




![n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine](/img/structure/B15174424.png)

